1-(4-Methyl-3-nitropyridin-2-yl)piperazine
Overview
Description
1-(4-Methyl-3-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H14N4O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of a nitro group and a methyl group on the pyridine ring makes this compound unique and interesting for various scientific research applications.
Preparation Methods
The synthesis of 1-(4-Methyl-3-nitropyridin-2-yl)piperazine typically involves the reaction of 4-methyl-3-nitropyridine with piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(4-Methyl-3-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Addition: The piperazine ring can participate in addition reactions with electrophiles.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methyl-3-nitropyridin-2-yl)piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an inhibitor of enzymes such as urease, which is involved in the metabolism of urea.
Medicine: Research has explored its potential as a therapeutic agent for treating infections caused by urease-producing bacteria.
Industry: The compound is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the breakdown of urea into ammonia and carbamate. This inhibition can disrupt the survival of urease-producing pathogens, making it a potential therapeutic agent.
Comparison with Similar Compounds
1-(4-Methyl-3-nitropyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(3-nitropyridin-2-yl)piperazine: This compound has a similar structure but lacks the methyl group on the pyridine ring.
1-Methyl-4-(6-nitropyridin-3-yl)piperazine: This compound has the nitro group in a different position on the pyridine ring.
1-Methyl-4-(3-methylpyridin-2-yl)piperazine: This compound has a methyl group instead of a nitro group on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-methyl-3-nitropyridin-2-yl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-8-2-3-12-10(9(8)14(15)16)13-6-4-11-5-7-13/h2-3,11H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSSKPDMJUNRQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2CCNCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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